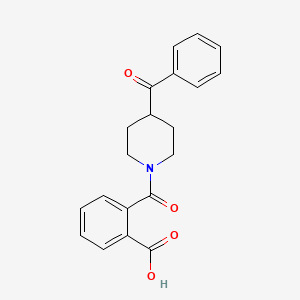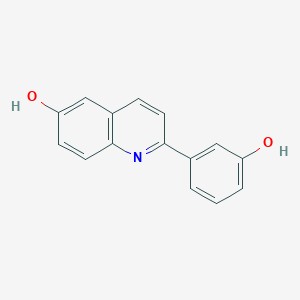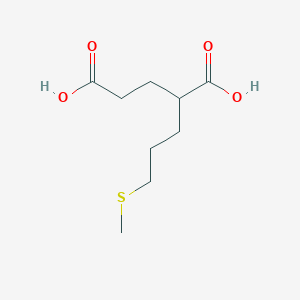
2-(3-Methylsulfanyl-propyl)-pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylsulfanyl-propyl)-pentanedioic acid is an organic compound characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further connected to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylsulfanyl-propyl)-pentanedioic acid typically involves the introduction of the methylsulfanyl group into a suitable precursor. One common method involves the reaction of 3-chloropropyl methyl sulfide with a pentanedioic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylsulfanyl-propyl)-pentanedioic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with varying degrees of saturation.
Substitution: Compounds with different functional groups replacing the methylsulfanyl group.
Scientific Research Applications
2-(3-Methylsulfanyl-propyl)-pentanedioic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methylsulfanyl-propyl)-pentanedioic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes involved in metabolic pathways, modulating their activity and affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-[3-(methylsulfanyl)propyl]succinate: Shares a similar structural motif with a hydroxyl group instead of a carboxyl group.
Methionine Phosphonate: Contains a methylsulfanyl group and is involved in similar biochemical pathways.
Uniqueness
2-(3-Methylsulfanyl-propyl)-pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H16O4S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(3-methylsulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C9H16O4S/c1-14-6-2-3-7(9(12)13)4-5-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
AXRGKFNGKGNVEI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840745.png)


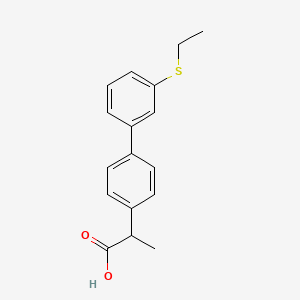

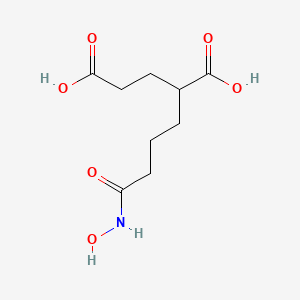


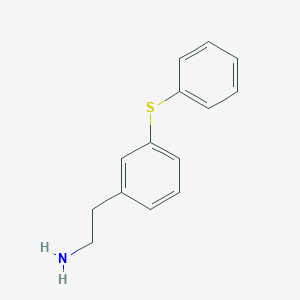
![2-(4-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B10840808.png)
